6-Chloroimidazo[1,2-b]pyridazine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloroimidazo[1,2-b]pyridazine hydrobromide is a heterocyclic compound that features a fused bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroimidazo[1,2-b]pyridazine hydrobromide typically involves the reaction of 3-amino-6-chloropyridazine with suitable reagents to form the imidazo[1,2-b]pyridazine core. One common method involves the use of bromination reagents followed by cyclization reactions . The reaction conditions often include the use of catalysts such as lanthanide Lewis acids to facilitate the ring-closing steps .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and cyclization processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-Chloroimidazo[1,2-b]pyridazine hydrobromide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: DDQ in tetrahydrofuran (THF) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents in the presence of catalysts like TMP2Zn·2MgCl2·2LiCl.
Major Products
The major products formed from these reactions include various polysubstituted derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-Chloroimidazo[1,2-b]pyridazine hydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloroimidazo[1,2-b]pyridazine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects . Detailed studies using computational methods like DFT (Density Functional Theory) calculations help predict its reactivity and interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloroimidazo[1,2-a]pyridine
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
- 2-(Bromomethyl)-6-chloroimidazo[1,2-a]pyridine hydrobromide
Uniqueness
6-Chloroimidazo[1,2-b]pyridazine hydrobromide is unique due to its specific substitution pattern and the presence of both chloro and imidazo groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C6H5BrClN3 |
---|---|
Molecular Weight |
234.48 g/mol |
IUPAC Name |
6-chloroimidazo[1,2-b]pyridazine;hydrobromide |
InChI |
InChI=1S/C6H4ClN3.BrH/c7-5-1-2-6-8-3-4-10(6)9-5;/h1-4H;1H |
InChI Key |
DOSJBOSPDLKDMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2)Cl.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.